molecular formula C7H4ClIN2 B3024472 6-Chloro-4-iodo-1H-indazole CAS No. 885519-56-2

6-Chloro-4-iodo-1H-indazole

Cat. No. B3024472
CAS RN: 885519-56-2
M. Wt: 278.48 g/mol
InChI Key: CZQKFAYNSDDHKA-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-indazole is a solid compound . It is an important heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string IC1=CC(Cl)=CC2=C1C=NN2 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .


Physical And Chemical Properties Analysis

This compound is a solid compound . The InChI key for this compound is CZQKFAYNSDDHKA-UHFFFAOYSA-N .

Scientific Research Applications

1. Antibacterial and Antifungal Applications

A study by Samadhiya et al. (2012) explored derivatives of 6-nitro-1H-indazole, a compound related to 6-Chloro-4-iodo-1H-indazole. These derivatives demonstrated antibacterial, antifungal, and antitubercular activities against selected microorganisms.

2. Crystal Structure Analysis

The study of the crystal structure of related indazole compounds, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, provides insights into the molecular configuration and potential applications in material science or molecular design. This was investigated by Chicha et al. (2014).

3. Pain Management

Rooney et al. (2014) discovered that certain indazole derivatives act as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which has implications in the treatment of inflammatory pain.

4. Synthetic Approaches for Biological Interest

Indazole derivatives, including those related to this compound, have been synthesized for potential biological interest. Isin et al. (2001) focused on the characterization of these products for potential medical applications.

5. Anticancer Applications

A study by Hoang et al. (2022) highlighted the synthesis of 6-aminoindazole derivatives, demonstrating potent anticancer activity, particularly in colorectal cancer cells.

6. Development of Antitumor Drugs

Ruthenium complexes with azole compounds, including indazoles, were studied by Reisner et al. (2005) for their potential as antitumor drugs. This research demonstrates the role of indazole derivatives in developing new cancer therapies.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to the GHS classification system . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-chloro-4-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKFAYNSDDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646194
Record name 6-Chloro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-56-2
Record name 6-Chloro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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